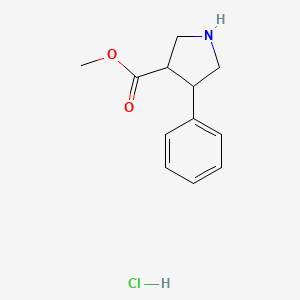![molecular formula C38H46O11 B12320360 Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate](/img/structure/B12320360.png)
Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate is a complex organic compound. It is a derivative of estrogen steroid hormones and is commonly used as a reference standard in mass spectrometry for the research of estradiol-related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection of hydroxyl groups, esterification, and glycosylation. The reaction conditions typically involve the use of acetic anhydride for acetylation, and various catalysts to facilitate the reactions. The detailed synthetic route is complex and requires precise control of reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a reference standard in mass spectrometry for the study of estradiol-related compounds.
Biology: In research related to hormone functions and interactions.
Industry: Used in the synthesis of other complex organic compounds and as a standard for quality control.
Mechanism of Action
The mechanism of action of this compound involves its interaction with estrogen receptors in the body. It mimics the action of natural estrogen hormones, binding to estrogen receptors and modulating gene expression. This interaction can influence various physiological processes, including reproductive functions and cellular growth.
Comparison with Similar Compounds
Similar Compounds
17b-Estradiol 3-O-benzyl 17- (2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester): Another estrogen steroid hormone derivative used in similar research applications.
Methyl 3,4,5-Trimethoxybenzoate: A compound with similar ester functional groups but different biological activity.
Uniqueness
Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate is unique due to its specific structure, which allows it to be used as a reference standard in mass spectrometry for estradiol-related compounds. Its complex structure and multiple functional groups make it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C38H46O11 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C38H46O11/c1-21(39)45-32-33(46-22(2)40)35(47-23(3)41)37(49-34(32)36(42)43-5)48-31-16-15-30-29-13-11-25-19-26(44-20-24-9-7-6-8-10-24)12-14-27(25)28(29)17-18-38(30,31)4/h6-10,12,14,19,28-35,37H,11,13,15-18,20H2,1-5H3 |
InChI Key |
FNEMHHUYYPYPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


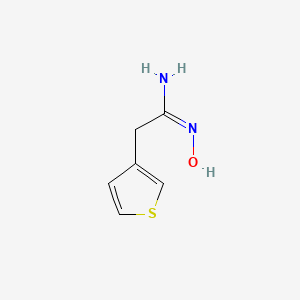
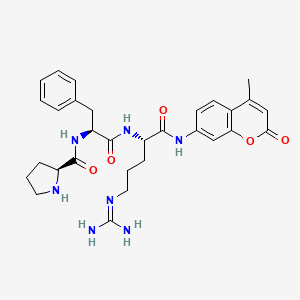
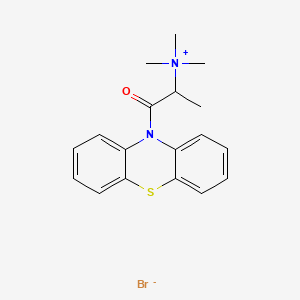
![[Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)](/img/structure/B12320307.png)

![N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B12320317.png)

![4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzo[e][1]benzofuran-9-yl]-2-methoxyphenol](/img/structure/B12320329.png)
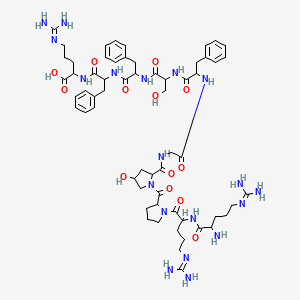
![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)
